molecular formula C19H14F2N6O3 B2866386 N-(2,4-difluorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 847386-90-7

N-(2,4-difluorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2866386
CAS No.: 847386-90-7
M. Wt: 412.357
InChI Key: WTSQAYJALIMOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a triazolo[4,5-d]pyrimidin-7-one core substituted with a 4-methoxyphenyl group at position 3 and an acetamide side chain at position 4. The acetamide moiety is further modified with a 2,4-difluorophenyl group. The molecular formula is C₂₁H₁₆F₂N₆O₃ (calculated), with an average mass of 438.40 g/mol. The 4-methoxy group enhances electron-donating properties, while the 2,4-difluorophenyl substituent introduces steric and electronic effects that may influence bioavailability and target binding .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N6O3/c1-30-13-5-3-12(4-6-13)27-18-17(24-25-27)19(29)26(10-22-18)9-16(28)23-15-7-2-11(20)8-14(15)21/h2-8,10H,9H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSQAYJALIMOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Features Potential Applications
Target Compound Triazolo[4,5-d]pyrimidin-7-one - 3-(4-Methoxyphenyl)
- 6-Acetamide (N-2,4-difluorophenyl)
438.40 - Methoxy enhances solubility
- Fluorine improves metabolic stability
Hypothesized: Kinase inhibition or antimicrobial activity (inferred from analogs)
Compound Triazolo[4,3-c]pyrimidin-3-one - 5-(4-Fluorophenylamino)
- 7-Methyl
- N-2,5-Dimethylphenyl acetamide
420.45 - Methyl groups increase lipophilicity
- Fluorophenylamino may enhance DNA intercalation
Likely: Anticancer or antiviral agent
Compound Triazolo[4,5-d]pyrimidin-7-one - 3-Benzyl
- 6-Acetamide (N-2-chlorophenylmethyl)
449.90 (calculated) - Benzyl and chlorophenyl groups add hydrophobicity
- Chlorine may improve pesticidal activity
Potential: Pesticide (e.g., flumetsulam analogs)
Compound Triazolo[4,5-d]pyrimidin-7-one - 3-(3,5-Dimethylphenyl)
- 6-Acetamide (N-furan-2-ylmethyl)
~430 (estimated) - Dimethylphenyl enhances steric bulk
- Furan improves solubility via polarity
Possible: Anti-inflammatory or agrochemical use

Key Structural and Functional Differences

Substituent Effects on Solubility :

  • The 4-methoxyphenyl group in the target compound increases polarity compared to the 3,5-dimethylphenyl () or benzyl () substituents, suggesting better aqueous solubility .
  • The 2,4-difluorophenyl acetamide side chain balances lipophilicity and metabolic stability, contrasting with the 2-chlorophenylmethyl () or furan-2-ylmethyl () groups, which may alter target selectivity .

Bioactivity Implications :

  • Fluorine and chlorine atoms in analogs (–3) are linked to enhanced binding affinity in kinase inhibitors or pesticidal agents due to their electron-withdrawing properties .
  • The 4-methoxy group in the target compound could mimic tyrosine or serine residues in enzyme active sites, a feature absent in methyl- or halogen-substituted analogs .

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